![molecular formula C15H10ClF3N2O2S B1312919 4-氯-1-甲苯磺酰基-3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶 CAS No. 869335-74-0](/img/structure/B1312919.png)
4-氯-1-甲苯磺酰基-3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶
描述
“4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用
杂环化合物的合成
该化学物质已被用作杂环化合物合成中的关键中间体,例如 5-烷基-4-氨基-2-(三氟甲基)吡啶,它进一步转化为三氟甲基化的 1H-吡唑并[4,3-c]吡啶。这些转化对于开发具有在制药和农用化学品中潜在应用的新型有机分子至关重要 (Tyvorskii 等,2001)。
结构和电子分析
已经使用高分辨率 X 射线衍射数据对该化合物的电荷密度分布进行了深入的实验研究。此类研究提供了对拓扑特征和电子结构的宝贵见解,包括分子内键的共价性质和分子间相互作用。这些见解对于理解化合物的稳定性和反应性至关重要,这对材料科学和分子工程有影响 (Hazra 等,2012)。
反应性和表征研究
研究还集中在合成和表征新的基于杂环的分子,例如 4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮。此类研究涉及氢化物转移反应、晶体生长和全面的光谱分析(FT-IR、NMR 等)。这些化合物经过评估,了解其反应性、电子结构和在非线性光学和药物开发中的潜在应用,突出了 4-氯-1-甲苯磺酰基-3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶衍生物的多功能性 (Murthy 等,2017)。
在农药合成中的作用
该化合物可用作合成各种吡啶衍生物的前体,这些衍生物广泛用于制造农药。此类衍生物展示了该化合物在农用化学研究中的重要性,旨在开发更高效、更环保的农药 (陆新新,2006)。
作用机制
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that tfmp derivatives are used in the protection of crops from pests . This suggests that the compound may interfere with biochemical pathways in pests, leading to their eradication.
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their biological activities , which may have implications for their pharmacokinetic properties.
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may have potent insecticidal effects.
Action Environment
The success of sm cross-coupling reactions, which tfmp derivatives participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the chemical environment in which it is used.
未来方向
属性
IUPAC Name |
4-chloro-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O2S/c1-9-2-4-10(5-3-9)24(22,23)21-8-11(15(17,18)19)13-12(16)6-7-20-14(13)21/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLIHKGRNVVJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470672 | |
| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
869335-74-0 | |
| Record name | 4-Chloro-1-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869335-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


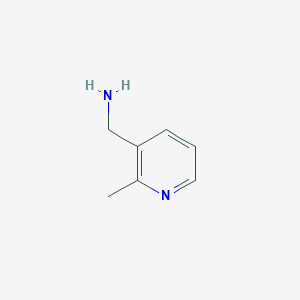

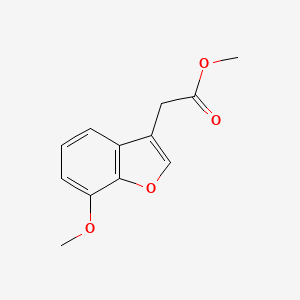
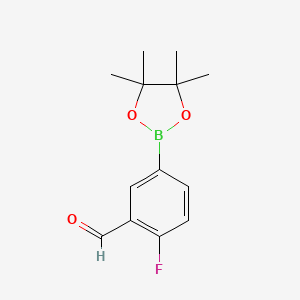

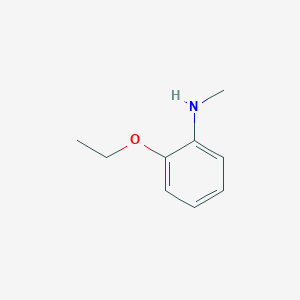




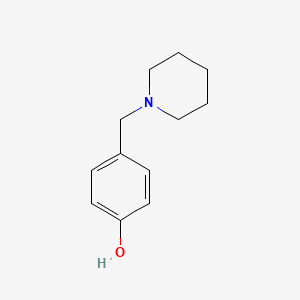

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)